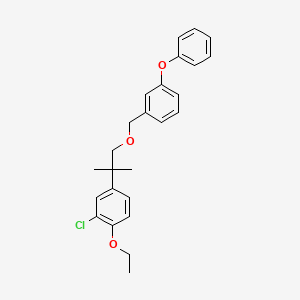
sec-Pentylbromomagnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Pentylbromomagnesium is an organometallic compound with the chemical formula C5H11MgBr. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically used in solution form, often in diethyl ether, and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
sec-Pentylbromomagnesium is prepared through the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in an anhydrous solvent. The synthetic route for 2-pentyl magnesium bromide is as follows:
-
Synthetic Route
Reactants: 1-bromopentane (C5H11Br) and magnesium turnings (Mg).
Solvent: Anhydrous diethyl ether.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature until the magnesium is completely consumed.
-
Industrial Production Methods
- Industrial production of 2-pentyl magnesium bromide follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
sec-Pentylbromomagnesium undergoes various types of chemical reactions, primarily due to its strong nucleophilic and basic properties. Some of the key reactions include:
-
Addition Reactions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Example: Reaction with formaldehyde (HCHO) to form 1-pentanol.
-
Substitution Reactions
Halides: Can react with alkyl halides to form higher alkanes.
Example: Reaction with methyl iodide (CH3I) to form hexane.
-
Reduction Reactions
Oxidizing Agents: Can reduce certain oxidizing agents, although this is less common.
-
Common Reagents and Conditions
Reagents: Aldehydes, ketones, alkyl halides, and carbon dioxide.
Conditions: Typically carried out in anhydrous solvents under inert atmospheres to prevent hydrolysis.
-
Major Products
- The major products of these reactions are alcohols, alkanes, and carboxylic acids, depending on the specific reactants used.
Scientific Research Applications
sec-Pentylbromomagnesium has a wide range of applications in scientific research, including:
-
Chemistry
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions, such as cross-coupling reactions.
-
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
-
Medicine
Drug Synthesis: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.
-
Industry
Material Science: Used in the preparation of specialized materials and polymers.
Mechanism of Action
The mechanism of action of 2-pentyl magnesium bromide involves its role as a nucleophile and base in chemical reactions. The compound’s magnesium-carbon bond is highly polarized, with the carbon atom carrying a partial negative charge, making it highly reactive towards electrophiles. The key steps in its mechanism include:
Nucleophilic Addition: The nucleophilic carbon attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
Protonation: The resulting alkoxide intermediate is typically protonated to yield the final alcohol product.
Comparison with Similar Compounds
sec-Pentylbromomagnesium can be compared with other Grignard reagents, such as:
-
Methyl magnesium bromide (CH3MgBr)
Similarity: Both are Grignard reagents used in nucleophilic addition reactions.
Difference: Methyl magnesium bromide is less sterically hindered and more reactive towards certain electrophiles.
-
Phenyl magnesium bromide (C6H5MgBr)
Similarity: Both are used in the formation of carbon-carbon bonds.
Difference: Phenyl magnesium bromide has an aromatic ring, which can participate in additional types of reactions, such as electrophilic aromatic substitution.
-
Ethyl magnesium bromide (C2H5MgBr)
Similarity: Both are used in organic synthesis for similar types of reactions.
Difference: Ethyl magnesium bromide is less sterically hindered and may react faster with certain electrophiles.
Properties
CAS No. |
57325-22-1 |
|---|---|
Molecular Formula |
C5H11BrMg |
Molecular Weight |
175.35 g/mol |
IUPAC Name |
magnesium;pentane;bromide |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GYAMWRCWAQSACP-UHFFFAOYSA-M |
Canonical SMILES |
CCC[CH-]C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8719485.png)
![3-Bromobenzo[B]thiophene-7-carboxamide](/img/structure/B8719487.png)


![tert-butyl N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]carbamate](/img/structure/B8719509.png)
![tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B8719512.png)



![[2-(2-chlorophenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8719546.png)


![1,1-Dimethylethyl 3-[(phenylamino)carbonyl]-1-piperidinecarboxylate](/img/structure/B8719570.png)

